molecular formula C13H15NO2 B14351298 3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one CAS No. 91075-12-6

3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B14351298
CAS No.: 91075-12-6
M. Wt: 217.26 g/mol
InChI Key: BAZKTMOSJROLNG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones It is characterized by a dimethylamino group attached to the third carbon, a phenyl group attached to the sixth carbon, and a dihydropyranone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one typically involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted pyranone. One common method involves the condensation of dimethylamine with 6-phenyl-2H-pyran-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process typically includes the use of high-purity reagents, optimized reaction temperatures, and pressures to ensure maximum yield and purity of the final product. The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The dimethylamino or phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted pyranone oxides, while reduction may produce phenyl-substituted dihydropyranones.

Scientific Research Applications

3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one
  • 3-(Dimethylamino)-1-phenyl-2-butanone
  • 3-(Dimethylamino)-1-phenyl-2-pentanone

Uniqueness

3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific structural features, such as the dihydropyranone ring and the positioning of the dimethylamino and phenyl groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

91075-12-6

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5-(dimethylamino)-2-phenyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C13H15NO2/c1-14(2)11-8-9-12(16-13(11)15)10-6-4-3-5-7-10/h3-8,12H,9H2,1-2H3

InChI Key

BAZKTMOSJROLNG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CCC(OC1=O)C2=CC=CC=C2

Origin of Product

United States

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